molecular formula C10H6BrNO2 B1337671 6-Bromoquinoline-2-carboxylic acid CAS No. 65148-10-9

6-Bromoquinoline-2-carboxylic acid

Cat. No.: B1337671
CAS No.: 65148-10-9
M. Wt: 252.06 g/mol
InChI Key: UQGCFISFRKCLOL-UHFFFAOYSA-N
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Preparation Methods

Biological Activity

6-Bromoquinoline-2-carboxylic acid (CAS Number: 65148-10-9) is a heterocyclic compound with significant biological activity attributed to its unique chemical structure, which includes a bromine atom at the 6th position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection and as an antibacterial agent.

  • Molecular Formula : C10H6BrNO2
  • Molecular Weight : 252.07 g/mol
  • Structure : The presence of the bromine atom enhances the compound's reactivity and biological interactions compared to other quinoline derivatives .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. Notably, it acts as an antagonist at the strychnine-insensitive glycine site associated with the NMDA receptor complex, which is crucial for synaptic plasticity and memory function. This interaction suggests potential applications in treating neurodegenerative diseases and conditions characterized by excitotoxicity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism involves disrupting bacterial cell wall synthesis and function, which is common among many quinoline derivatives .

Neuroprotective Effects

One of the most promising areas of research involves the neuroprotective effects of this compound. Studies have demonstrated that it can mitigate neurotoxic damage in models of cerebral ischemia and other neurodegenerative conditions such as Alzheimer's disease and Huntington's disease. The compound's ability to inhibit NMDA receptor-mediated excitotoxicity positions it as a candidate for further development in neurotherapeutics .

Study on Neuroprotection

In a study conducted using a middle cerebral artery occlusion model in mice, this compound demonstrated significant neuroprotective effects. The compound was administered prior to inducing ischemia, resulting in reduced neuronal death and improved functional recovery post-injury. These findings highlight its potential for therapeutic use in stroke management .

Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a novel antibacterial agent .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compound Bromine at position 6Antibacterial, neuroprotective
2-Methylquinoline-4-carboxylic acid Methyl group instead of bromineLimited antibacterial activity
Quinoline-4-carboxylic acid No halogen substituentsWeaker biological activity

The presence of the bromine atom in this compound significantly enhances its biological activity compared to other derivatives lacking this feature .

Properties

IUPAC Name

6-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGCFISFRKCLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495748
Record name 6-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65148-10-9
Record name 6-Bromo-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65148-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (0.75 L) was added during 15 min to a stirred suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L). The resulting suspension was heated at 150° C. (bath temperature) for 5 hr. The mixture was cooled and the precipitate was collected by filtration, washed with water and dried to give 6-bromo-2-quinolinecarboxylic acid as a solid (127.6 g). The filtrate was diluted with water (3 L) and a second crop of the product was obtained (55.7 g, combined yield 183.3 g, 96%). 1H NMR (400 MHz, DMSO-d6): 8.50 (d, J=9 Hz, 1H), 8.38 (d, J=2 Hz, 1H), 8.13 (d, J=9 Hz, 1H), 8.06 (d, J=9 Hz, 1H), 7.96 (m, 1H). ES-LCMS m/z 253 (M+H)+.
Quantity
0.75 L
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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